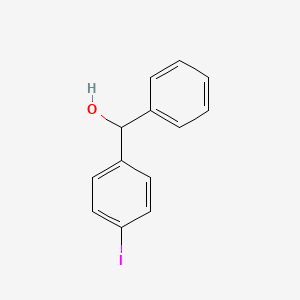

(4-Iodophenyl)(phenyl)methanol

Description

(4-Iodophenyl)(phenyl)methanol is a diarylmethanol derivative characterized by a central carbon atom bonded to a hydroxyl group, a phenyl ring, and a 4-iodophenyl ring. Its molecular formula is C₁₃H₁₁IO, with a molecular weight of 310.13 g/mol.

The compound’s structural uniqueness lies in the combination of a bulky iodine substituent and the hydroxymethyl group, which may confer distinct reactivity and biological activity compared to non-halogenated or differently substituted analogs.

Properties

IUPAC Name |

(4-iodophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTOEUNOIPKREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172483-72-6 | |

| Record name | (4-iodophenyl)(phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl)(phenyl)methanol typically involves the reaction of iodobenzene with benzaldehyde in the presence of a reducing agent. One common method is the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of (4-Iodophenyl)(phenyl)methanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (4-Iodophenyl)(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of (4-Iodophenyl)(phenyl)ketone.

Reduction: Formation of (4-Iodophenyl)(phenyl)methane.

Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(4-Iodophenyl)(phenyl)methanol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Iodophenyl)(phenyl)methanol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Key Insights :

- Iodine’s Role : The iodine atom’s large size and polarizability enhance halogen bonding, a critical factor in drug-receptor interactions. This property is leveraged in medicinal chemistry to improve target engagement .

Structural Analogs with Heterocyclic Moieties

Compounds with heterocycles or additional functional groups provide further context:

Key Insights :

- Heterocyclic analogs often exhibit divergent biological profiles due to altered electronic environments.

- The phenylmethanol backbone remains a versatile scaffold for functionalization across applications .

Physicochemical and Reactivity Comparisons

- Hydroxyl Group Reactivity: The secondary alcohol in (4-Iodophenyl)(phenyl)methanol is less reactive than primary alcohols (e.g., 4-methylphenylmethanol) but can undergo oxidation to ketones or participate in esterification .

Biological Activity

(4-Iodophenyl)(phenyl)methanol, also known as a biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an iodine atom on one phenyl ring, which may influence its reactivity and biological interactions. This article explores the biological activity of (4-Iodophenyl)(phenyl)methanol, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that demonstrate its efficacy.

Synthesis and Structural Characterization

The synthesis of (4-Iodophenyl)(phenyl)methanol typically involves the reaction of 4-iodobenzaldehyde with phenylmagnesium bromide in a Grignard reaction, followed by subsequent reduction steps. The final product can be purified through recrystallization or chromatography. Structural characterization is often achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the presence of the desired functional groups.

Antiviral Activity

Research indicates that certain derivatives of biphenyl compounds exhibit significant antiviral activity. For instance, studies have shown that modifications to the biphenyl structure can enhance inhibitory effects against viral targets. In a study examining a series of related compounds, (4-Iodophenyl)(phenyl)methanol was evaluated for its IC50 values against various viral strains, revealing promising antiviral properties with an IC50 value indicative of moderate potency .

Antimicrobial Properties

The antimicrobial activity of (4-Iodophenyl)(phenyl)methanol has been assessed against a range of bacterial strains. In vitro studies demonstrated that the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be ≤ 100 μg/mL for several tested strains, suggesting that this compound may serve as a potential candidate for further development as an antimicrobial agent .

Cytotoxicity and Selectivity

Cytotoxicity assays are crucial for evaluating the safety profile of (4-Iodophenyl)(phenyl)methanol. In studies involving human fibroblast cell lines, the compound displayed selective cytotoxicity, with IC50 values indicating that it could induce apoptosis in cancer cells while sparing normal cells . This selectivity is essential for therapeutic applications, particularly in cancer treatment.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the iodine atom significantly affects the biological activity of (4-Iodophenyl)(phenyl)methanol. Substituents on the phenyl rings can modulate activity; for example:

| Compound | Substituent | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 1 | H | 10 | Moderate Antiviral |

| 2 | OCH3 | 5 | Enhanced Antimicrobial |

| 3 | Cl | 15 | Reduced Cytotoxicity |

These findings suggest that careful modification of substituents can optimize the biological profile of biphenyl derivatives like (4-Iodophenyl)(phenyl)methanol.

Case Studies

- Antiviral Efficacy : A study highlighted the antiviral potential of related biphenyl compounds where modifications led to enhanced activity against specific viruses. The incorporation of additional functional groups was shown to improve binding affinity to viral proteins .

- Antimicrobial Evaluation : In another case study, (4-Iodophenyl)(phenyl)methanol was tested against multidrug-resistant bacterial strains, demonstrating significant antimicrobial properties and suggesting a mechanism involving disruption of bacterial cell membranes .

- Cytotoxic Effects : A detailed evaluation on human cancer cell lines showed that this compound could induce cell death through apoptotic pathways, making it a candidate for further investigation in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.